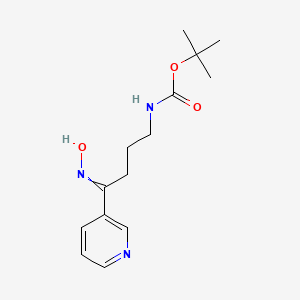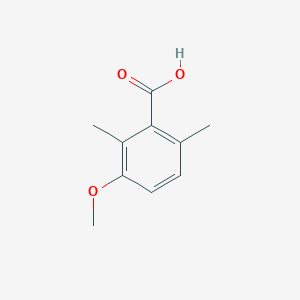![molecular formula C15H28N2O B12448852 1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)
1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ブチル-3,4-ジメチル-5-[(3-メチルブチル)アミノ]-1,5-ジヒドロ-2H-ピロール-2-オンは、ピロリジノン環を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路および反応条件
1-ブチル-3,4-ジメチル-5-[(3-メチルブチル)アミノ]-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階を必要とします。一般的な方法の1つは、3,4-ジメチル-2,5-ジヒドロ-1H-ピロール-2,5-ジオンを3-メチルブチルアミンと制御された条件下で反応させることです。この反応は通常、ジクロロメタンやエタノールなどの有機溶媒中で、0°Cから25°Cの温度で実施され、最適な収率が得られます。
工業的製造方法
工業環境では、この化合物の製造には、効率とスケーラビリティを向上させるために連続フローリアクターを使用することがあります。このプロセスは、ラボでの合成と同じ基本的な手順を含みますが、反応条件を精密に制御するための自動システムの使用など、大規模生産向けに最適化されます。
化学反応の分析
反応の種類
1-ブチル-3,4-ジメチル-5-[(3-メチルブチル)アミノ]-1,5-ジヒドロ-2H-ピロール-2-オンは、さまざまな種類の化学反応を起こす可能性があります。これらには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化させることができ、対応するケトンやカルボン酸が生成されます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、アミンやアルコールが生成されます。
置換: 求核置換反応は、特にアミノ基で、ハロアルカンやアシルクロリドなどの試薬を使用して起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 活性炭上のパラジウムを触媒とする水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。
主要な生成物
酸化: ケトンまたはカルボン酸。
還元: アミンまたはアルコール。
置換: アルキル化またはアシル化された誘導体。
科学研究への応用
1-ブチル-3,4-ジメチル-5-[(3-メチルブチル)アミノ]-1,5-ジヒドロ-2H-ピロール-2-オンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に新薬の開発における潜在的な治療効果について研究されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-ブチル-3,4-ジメチル-5-[(3-メチルブチル)アミノ]-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害し、生物学的反応を引き起こす可能性があります。正確な経路と標的は、特定の用途とそれが使用される生物系によって異なる可能性があります。
類似化合物の比較
類似化合物
1-ブチル-3-メチルイミダゾール酢酸: 類似しているがより単純な構造を持つ別の化合物。
2,5-ジメチル-3-(3-メチルブチル)ピラジン: 一部の構造類似性を共有していますが、化学的性質と用途が異なります。
独自性
1-ブチル-3,4-ジメチル-5-[(3-メチルブチル)アミノ]-1,5-ジヒドロ-2H-ピロール-2-オンは、官能基の特定の組み合わせとそのさまざまな用途の可能性のために独自性を持っています。その構造により、さまざまな化学修飾が可能になり、研究および産業において汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
1-butyl-3-methylimidazole acetate: Another compound with a similar but simpler structure.
2,5-dimethyl-3-(3-methylbutyl)pyrazine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
特性
分子式 |
C15H28N2O |
|---|---|
分子量 |
252.40 g/mol |
IUPAC名 |
1-butyl-3,4-dimethyl-2-(3-methylbutylamino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H28N2O/c1-6-7-10-17-14(16-9-8-11(2)3)12(4)13(5)15(17)18/h11,14,16H,6-10H2,1-5H3 |
InChIキー |
YCIJMOKFEPHCPP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(C(=C(C1=O)C)C)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B12448773.png)



![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)

![2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
![6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12448830.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)


![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
